3-Chloro-7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Chloro-7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a chloro and difluoromethyl group attached to the pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-7-(difluoromethyl)-5-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine
- 3-Chloro-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Uniqueness
3-Chloro-7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5Cl2F2N3 |
---|---|
Molecular Weight |
252.05 g/mol |
IUPAC Name |
3-chloro-7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H5Cl2F2N3/c1-4-2-6(8(10,11)12)15-7(14-4)5(9)3-13-15/h2-3H,1H3 |
InChI Key |
IECLLCGIXQHJCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)Cl)Cl |
Origin of Product |
United States |
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